molecular formula C14H20O2 B8670769 2,5-Dimethyl-2-phenylhexanoic acid

2,5-Dimethyl-2-phenylhexanoic acid

Cat. No. B8670769
M. Wt: 220.31 g/mol
InChI Key: RWVZPQVVGXXBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07538105B2

Procedure details

To a solution of lithium bis(trimethylsilyl)amide (278.57 g, 1.66 mol) in tetrahydrofuran (700 mL) was added 2-phenyl propionic acid (100.0 g, 0.666 mol) over 40 minutes maintaining the temperature below 15° C. The solution was warmed 40-45° C. for 20 minutes, then cooled below 25° C. and 1-bromo-3-methylbutane (156.0 g, 1.03 mol) was added. The reaction mixture was heated to 50° C. for 10 h, then was cooled to RT, and concentrated to a thick sludge. Methyl tert-butyl ether (900 mL) and water (1100 mL) were added, and the layers were separated. The organic phase was extracted with H2O (200 mL). The combined aqueous phases were treated with 3 M HCl (520 mL) to adjust the pH to approximately 2. The product was extracted with ethyl acetate (1000 mL) and the organic layer was concentrated to a thick oil to give the title compound. The crude oil (assayed for 136.99 g of Example 39-1, 95.3% assay yield) was used directly.
Quantity
278.57 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[C:11]1([CH:17]([CH3:21])[C:18]([OH:20])=[O:19])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.Br[CH2:23][CH2:24][CH:25]([CH3:27])[CH3:26]>O1CCCC1>[CH3:21][C:17]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([CH2:23][CH2:24][CH:25]([CH3:27])[CH3:26])[C:18]([OH:20])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
278.57 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
100 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)O)C
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
156 g
Type
reactant
Smiles
BrCCC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 15° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled below 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 50° C. for 10 h
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to RT
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a thick sludge
ADDITION
Type
ADDITION
Details
Methyl tert-butyl ether (900 mL) and water (1100 mL) were added
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with H2O (200 mL)
ADDITION
Type
ADDITION
Details
The combined aqueous phases were treated with 3 M HCl (520 mL)
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (1000 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the organic layer was concentrated to a thick oil

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)(CCC(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.